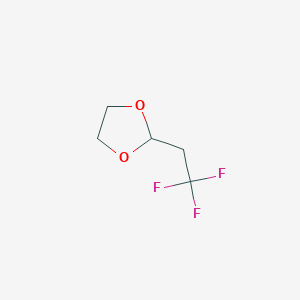
2-(2,2,2-Trifluoroethyl)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2,2-Trifluoroethyl)-1,3-dioxolane, also known as this compound, is a useful research compound. Its molecular formula is C5H7F3O2 and its molecular weight is 156.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis
1.1. Precursors for Complex Molecules
BTFD serves as a versatile building block in organic synthesis. It has been utilized in the preparation of various phosphonates and phosphates, which are crucial in medicinal chemistry and agricultural applications. For instance, bis(2,2,2-trifluoroethyl) phosphonate has been synthesized using BTFD as a precursor, showcasing its utility in creating compounds with biological activity .
1.2. Synthesis of H-Phosphonates
The compound has been employed in the synthesis of cyclic H-phosphonates. Studies indicate that BTFD can facilitate the formation of spirophosphoranes through controlled reactions with diols under optimized conditions . This highlights its role in generating compounds with potential pharmaceutical applications.
Electrochemical Applications
2.1. Electrolyte Solutions
BTFD is increasingly recognized for its application as an electrolyte solvent in lithium-ion batteries. Its high oxidation resistance and thermal stability make it suitable for use in non-flammable electrolytes . A notable study demonstrated that BTFD-based electrolytes exhibit improved performance metrics compared to traditional solvents, including higher ionic conductivity and lower flammability risks.
Table 1: Comparison of Electrolyte Properties
| Property | BTFD-based Electrolyte | Traditional Electrolytes |
|---|---|---|
| Ionic Conductivity | High | Moderate |
| Flammability | Non-flammable | Flammable |
| Thermal Stability | Excellent | Variable |
Material Science
3.1. Flame Retardant Materials
The incorporation of BTFD into polymer matrices has been explored for developing flame-retardant materials. Its trifluoroethyl groups enhance the thermal stability and reduce the flammability of polymers, making them suitable for applications requiring stringent fire safety standards .
Case Studies and Research Findings
4.1. Case Study: Lithium-Ion Battery Performance
A research study focused on the performance of lithium-ion batteries using BTFD as an electrolyte solvent showed significant improvements in cycle stability and charge/discharge rates compared to conventional electrolytes. The findings indicated that batteries utilizing BTFD could maintain higher capacity retention over extended cycles .
4.2. Case Study: Synthesis of Phosphonates
In another study, researchers synthesized various phosphonate derivatives using BTFD as a reagent under mild conditions. The resulting compounds exhibited promising biological activities, indicating the potential for further development into therapeutic agents .
Propriétés
Numéro CAS |
117971-08-1 |
|---|---|
Formule moléculaire |
C5H7F3O2 |
Poids moléculaire |
156.1 g/mol |
Nom IUPAC |
2-(2,2,2-trifluoroethyl)-1,3-dioxolane |
InChI |
InChI=1S/C5H7F3O2/c6-5(7,8)3-4-9-1-2-10-4/h4H,1-3H2 |
Clé InChI |
BTFYFEVHCNLYQA-UHFFFAOYSA-N |
SMILES |
C1COC(O1)CC(F)(F)F |
SMILES canonique |
C1COC(O1)CC(F)(F)F |
Synonymes |
1,3-Dioxolane, 2-(2,2,2-trifluoroethyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















